![molecular formula C21H34O2 B13868617 5-(1,1-Dimethylheptyl)-2-[(1s,3r)-3-hydroxy-cyclohexyl]phenol CAS No. 1333310-60-3](/img/structure/B13868617.png)
5-(1,1-Dimethylheptyl)-2-[(1s,3r)-3-hydroxy-cyclohexyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,1-Dimethylheptyl)-2-[(1s,3r)-3-hydroxy-cyclohexyl]phenol is a synthetic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1-Dimethylheptyl)-2-[(1s,3r)-3-hydroxy-cyclohexyl]phenol typically involves multiple steps, including the formation of the cyclohexyl ring and the attachment of the dimethylheptyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required quality standards .
Chemical Reactions Analysis
Types of Reactions
5-(1,1-Dimethylheptyl)-2-[(1s,3r)-3-hydroxy-cyclohexyl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
5-(1,1-Dimethylheptyl)-2-[(1s,3r)-3-hydroxy-cyclohexyl]phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological pathways and treat certain diseases.
Mechanism of Action
The mechanism of action of 5-(1,1-Dimethylheptyl)-2-[(1s,3r)-3-hydroxy-cyclohexyl]phenol involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, including enzyme activity and receptor signaling. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(1,1-Dimethylheptyl)-2-[(1s,3r)-3-hydroxy-cyclohexyl]phenol include other synthetic cannabinoids and phenolic compounds. These compounds share similar chemical structures and properties but may differ in their specific effects and applications .
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with a wide range of molecular targets and pathways. This makes it a valuable tool for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
2-(3-hydroxycyclohexyl)-5-(2-methyloctan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-4-5-6-7-13-21(2,3)17-11-12-19(20(23)15-17)16-9-8-10-18(22)14-16/h11-12,15-16,18,22-23H,4-10,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWRREXSUJTKNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601018129 |
Source


|
| Record name | 5-(1,1-Dimethylheptyl)-2-(3-hydroxycyclohexyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601018129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333310-60-3 |
Source


|
| Record name | 5-(1,1-Dimethylheptyl)-2-(3-hydroxycyclohexyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601018129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-N-[2-(dimethylamino)ethyl]-6-N,6-N-dimethylpyridine-2,6-diamine](/img/structure/B13868538.png)
![1-[6-[(4-Methoxyphenyl)methylamino]pyridazin-3-yl]-5-methylpyrazole-4-carboxylic acid](/img/structure/B13868550.png)
![3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13868554.png)
![[2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol](/img/structure/B13868561.png)
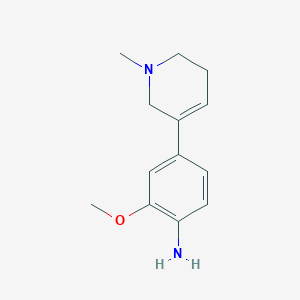
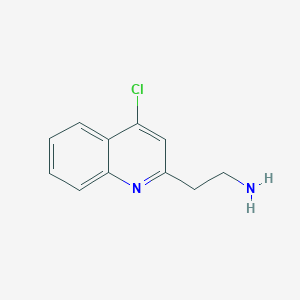

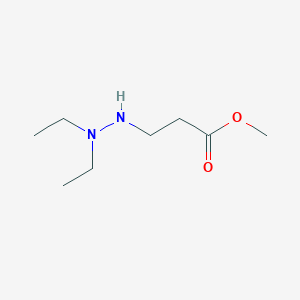

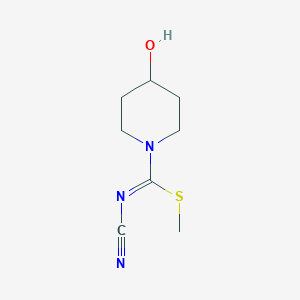
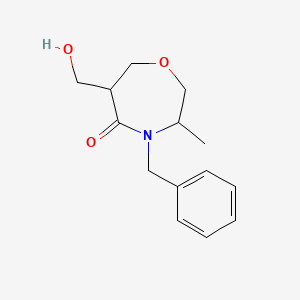
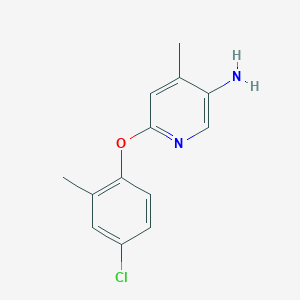
![5-Bromo-3-[(2-fluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13868609.png)

